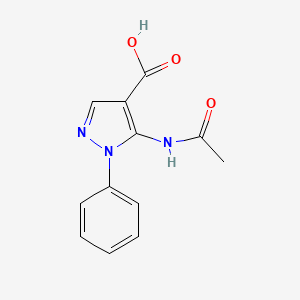

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a phenyl group at the N1 position, an acetylamino (-NHCOCH₃) substituent at the C5 position, and a carboxylic acid (-COOH) group at C2. Its molecular formula is C₁₂H₁₂N₃O₃, with a molecular weight of 261.24 g/mol . The compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole cores, such as antimicrobial and anti-inflammatory activities .

Propriétés

IUPAC Name |

5-acetamido-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8(16)14-11-10(12(17)18)7-13-15(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKDFIGECOWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656758 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-69-5 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. The structural characteristics of pyrazoles contribute significantly to their pharmacological profiles. The presence of functional groups such as acetylamino and carboxylic acid enhances their reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Comparison of Anti-inflammatory Activities

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Indomethacin | 85 | Standard |

| Other Pyrazole Derivatives | Varies |

2. Analgesic Properties

The analgesic potential of this compound has been explored in various studies. The mechanism often involves the modulation of pain pathways through COX inhibition and other neurochemical interactions.

Case Study: Analgesic Activity Assessment

In a controlled study, animals treated with this compound demonstrated significant pain relief compared to untreated controls. The compound's efficacy was comparable to that of established analgesics like indomethacin.

3. Anticancer Potential

Recent investigations suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways affected include those related to cell proliferation and survival.

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Apoptosis induction | |

| Other Pyrazole Derivatives | Various | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins. This facilitates effective binding to active sites, modulating enzyme activity and influencing cellular pathways.

Structural Characteristics

The molecular structure includes key functional groups that enhance its solubility and bioavailability:

- Acetylamino Group : Enhances lipophilicity, aiding membrane permeability.

- Carboxylic Acid Group : Facilitates interaction with polar substrates and receptors.

Applications De Recherche Scientifique

Table 1: Synthesis Overview

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride | Reflux in ethanol | 68% |

| Chlorination | Chloroacetyl chloride | Reflux in glacial acetic acid | 89% |

Biological Activities

The compound exhibits a range of pharmacological effects, including analgesic, anti-inflammatory, and antipyretic activities. Its derivatives have been studied for their potential in treating various conditions:

- Analgesic and Anti-inflammatory Effects : Studies indicate that derivatives of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrate significant analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. For instance, one study reported a derivative showing reduced ulcerogenic potential while maintaining efficacy in pain relief .

- Antipyretic Activity : The compound has also been evaluated for its ability to reduce fever. Experimental models showed promising results, suggesting its potential as an antipyretic agent .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating their potential use as antimicrobial agents. Research has highlighted the importance of structural modifications on the pyrazole ring to enhance activity against specific pathogens .

Table 2: Biological Activities of Derivatives

| Derivative | Activity | Reference |

|---|---|---|

| Compound A | Analgesic | |

| Compound B | Anti-inflammatory | |

| Compound C | Antimicrobial |

Case Studies and Research Findings

Numerous studies have focused on the pharmacological evaluation of this compound:

- A study published in Pharmaceutical Sciences Review detailed the synthesis of various derivatives and their subsequent biological evaluations, demonstrating that modifications at the phenyl or pyrazole positions significantly influenced their pharmacological profiles .

- Another research effort investigated the structure-activity relationship (SAR) of pyrazole derivatives, revealing that specific substituents could enhance anti-inflammatory effects while minimizing side effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison:

Structural and Physicochemical Properties

Méthodes De Préparation

Pyrazole Ring Formation via Hydrazine and β-Diketones or α,β-Unsaturated Carbonyls

- The pyrazole ring is commonly synthesized by condensation of phenylhydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, followed by cyclization.

- For example, phenylhydrazine reacts with 3-butyne-2-one under catalysis to form substituted pyrazoles, but this method involves hazardous reagents such as ethyl diazoacetate and toxic 3-butyne-2-one, and requires transition metal catalysts like indium chloride (InCl3). This leads to industrial challenges due to toxic waste and high costs of catalyst recovery.

Acetylation of the Amino Group

- The amino group at the 5-position is acetylated using acetic anhydride or acetyl chloride under mild conditions to afford the acetylamino substituent.

- This step is typically performed after ring formation and carboxylation to avoid side reactions.

Industrial Considerations and Improvements

- The classical methods suffer from low yields, difficult purification, and environmental concerns due to hazardous reagents and waste.

- Recent patents propose optimized processes avoiding explosive or highly toxic reagents and reducing solvent use.

- For example, a process described in CN111138289B highlights a synthesis route avoiding ethyl diazoacetate and 3-butyne-2-one, aiming for industrial scalability by improving separation techniques and reducing environmental impact.

- However, challenges remain in isolating the highly water-soluble intermediate and final compound, necessitating advanced purification such as preparative liquid chromatography or crystallization under controlled conditions.

Comparative Summary of Preparation Methods

| Step | Traditional Method | Challenges | Improved/Industrial Method | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + 3-butyne-2-one + InCl3 catalyst | Use of explosive/toxic reagents, metal catalyst | Avoid explosive reagents, use safer catalysts | Environmental and cost issues |

| Carboxylic acid introduction | Hydrolysis of ester with NaOH, acidification | Low yield (26%), difficult extraction | Optimized hydrolysis and purification | High water solubility complicates isolation |

| Acetylation of amino group | Acetic anhydride or acetyl chloride post-ring formation | Side reactions if done prematurely | Controlled acetylation after carboxylation | Standard acetylation procedure |

| Purification | Extraction, recrystallization | Large solvent volumes, low separation efficiency | Preparative liquid chromatography, improved crystallization | Key for industrial viability |

Detailed Research Findings

- The hydrolysis step is critical and often the bottleneck in yield and purity. The intermediate’s solubility in water leads to product loss during extraction.

- Use of alternative solvents and phase separation techniques can improve recovery.

- Avoidance of transition metal catalysts reduces industrial waste and cost.

- Mild acetylation conditions preserve the integrity of the pyrazole ring and carboxylic acid group.

- Process optimization focuses on balancing reaction conditions, reagent safety, and purification efficiency.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form a pyrazole ester intermediate, followed by hydrolysis. Basic hydrolysis (e.g., NaOH or LiOH in aqueous ethanol under reflux) converts the ester to the carboxylic acid . Optimization of reaction time and temperature is critical to avoid side products like decarboxylation or acetylation reversal.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for confirming the planar pyrazole ring and substituent positions. For example, bond lengths (C=O: ~1.21 Å, C-N: ~1.34 Å) and dihedral angles between the phenyl and pyrazole rings (~5–10°) validate steric and electronic interactions . Complementary techniques like FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹³C chemical shifts for carbonyl carbons at ~165–170 ppm) provide additional validation .

Q. What solubility and stability considerations are essential for handling this compound?

The carboxylic acid group confers poor solubility in non-polar solvents but moderate solubility in DMSO or methanol. Stability studies indicate sensitivity to prolonged heat (>100°C) and strong bases, which may induce decarboxylation. Storage at 4°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict vibrational frequencies (e.g., IR bands) and HOMO-LUMO gaps (~4.5–5.0 eV), correlating with experimental data. These models also simulate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in biological activity data across pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often stem from substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity, while bulky substituents reduce membrane permeability. Systematic SAR studies using standardized assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory) are essential .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (>85%) by enhancing cyclocondensation efficiency . Catalytic methods, such as palladium-mediated cross-coupling for aryl group introduction, minimize byproducts . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Contradictions and Mitigation

- Contradiction: Varying antimicrobial activity in structurally similar derivatives.

Resolution: Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and lipophilicity (logP) must be quantified . - Contradiction: Conflicting DFT vs. experimental bond lengths.

Resolution: Use higher basis sets (e.g., 6-311++G(d,p)) and solvent-effect corrections in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.